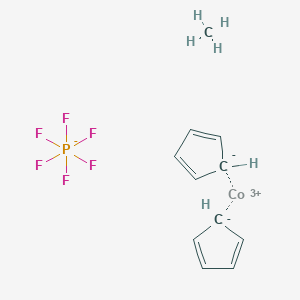

cobalt(3+);bis(cyclopenta-1,3-diene);hexafluorophosphate

Description

Cobaltocenium hexafluorophosphate(1-) is a cationic organometallic complex comprising a cobaltocenium ion $[Co(\eta^5\text{-C}5\text{H}5)2]^+$ paired with a hexafluorophosphate $(\text{PF}6^-)$ counterion. The cobaltocenium core consists of a cobalt(III) center sandwiched between two cyclopentadienyl (Cp) rings, forming a stable 18-electron configuration. This compound is notable for its redox stability, making it valuable in electrochemical applications and as a precursor for synthesizing functionalized metallocenes .

Properties

CAS No. |

12427-42-8 |

|---|---|

Molecular Formula |

C10H10CoF6P |

Molecular Weight |

334.08 g/mol |

IUPAC Name |

cobalt(3+);bis(cyclopenta-1,3-diene);hexafluorophosphate |

InChI |

InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H;;/q2*-1;+3;-1 |

InChI Key |

SIZKRAZLFXUUFQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Co+3] |

Origin of Product |

United States |

Preparation Methods

Mechanism and Optimization

A breakthrough in cobaltocenium chemistry emerged with the development of a one-step amination protocol using vicarious nucleophilic substitution (VNS) . This method replaces the multistep Curtius rearrangement, which previously required acyl azide intermediates and suffered from moderate yields (32%). The VNS approach employs 1,1,1-trimethylhydrazinium iodide as a nucleophile bearing an internal leaving group, reacting with cobaltocenium hexafluorophosphate in dry tetrahydrofuran (THF) under reflux.

The reaction proceeds via:

-

Nucleophilic attack by trimethylhydraziniumide at the cobaltocenium’s cyclopentadienyl ring.

-

Base-promoted hydride elimination (using tert-butoxide), forming an η⁴-cyclopentadienimine cobalt(I) intermediate.

-

Protonation to restore aromaticity, yielding aminocobaltocenium hexafluorophosphate .

Key Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Solvent | Dry THF |

| Temperature | Reflux (~66°C) |

| Yield (isolated) | 50% |

| Key Reagent | 1,1,1-Trimethylhydrazinium iodide |

| Base | Potassium tert-butoxide (2 equiv) |

This method’s efficiency stems from avoiding side reactions and simplifying purification. The product serves as a precursor for diazonium salts, enabling further derivatization via Sandmeyer reactions or cross-coupling.

Carboxylic Acid Derivatives and Functionalization

Synthesis of Cobaltocenium Carboxylic Acid Hexafluorophosphate

Cobaltocenium carboxylic acid hexafluorophosphate ([Co(Cp)(CpCOOH)]⁺[PF₆]⁻) is synthesized through a three-step sequence:

-

Nucleophilic Addition : Lithium (trimethylsilyl)ethynide reacts with cobaltocenium hexafluorophosphate.

-

Hydride Removal : Tritylium hexafluorophosphate abstracts a hydride, forming an alkynyl intermediate.

-

Oxidative Cleavage : Potassium permanganate oxidizes the alkyne to a carboxylic acid.

Critical Analysis

Conversion to Cobaltocenium Carbaldehyde

A three-step protocol converts cobaltocenium carboxylic acid to the elusive cobaltocenium carbaldehyde :

-

Chlorination : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride.

-

Reduction : Copper-borohydride reduces the acyl chloride to hydroxymethylcobaltocenium.

-

Oxidation : Dess–Martin periodinane oxidizes the alcohol to the aldehyde.

Challenges and Adaptations

-

Standard reducing agents (e.g., NaBH₄) fail due to competing hydride attack on the cobalt center.

-

Yield : 66% for hydroxymethyl intermediate; 58% for carbaldehyde.

Table 1: Reaction Conditions for Carbaldehyde Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | SOCl₂, reflux, 12 h | Acyl chloride formation |

| Reduction | [Cu(PPh₃)₂]BH₄, CH₂Cl₂, 25°C | Hydroxymethyl derivative |

| Oxidation | Dess–Martin periodinane, CF₃COOH | Carbaldehyde product |

Halogenation and Azide Functionalization

Sandmeyer-Type Reactions

Cobaltocenium diazonium bis(hexafluorophosphate), generated from aminocobaltocenium, undergoes halogenation and azidation under tailored conditions:

-

Iodination : KI in nitromethane affords iodocobaltocenium hexafluorophosphate .

-

Azidation : NaN₃ under solvent-free ball-milling yields azidocobaltocenium hexafluorophosphate .

Table 2: Halogenation/Azidation Outcomes

| Derivative | Conditions | Yield (%) |

|---|---|---|

| Iodocobaltocenium | KI, CH₃NO₂, 25°C | 78 |

| Azidocobaltocenium | NaN₃, ball-milling, 18 h | 82 |

These derivatives enable cross-coupling (e.g., Suzuki) and click chemistry, expanding access to bioorganometallic conjugates.

Mechanistic Insights and Computational Validation

Chemical Reactions Analysis

Types of Reactions: Cobaltocenium hexafluorophosphate(1-) undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the cyclopentadienyl ligands.

Redox Reactions: It exhibits reversible redox behavior, making it useful in electrochemical applications.

Coordination Chemistry: Cobaltocenium hexafluorophosphate(1-) can form coordination complexes with various ligands.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as trimethylhydrazinium iodide can be used under mild conditions to achieve substitution reactions.

Redox Reactions: Electrochemical cells with appropriate electrodes and solvents are used to study the redox behavior.

Coordination Chemistry: Ligands such as phosphines, amines, and other donor molecules are used to form coordination complexes.

Major Products:

Nucleophilic Substitution: Aminocobaltocenium hexafluorophosphate is a common product.

Redox Reactions: The compound can be reduced to cobaltocene or oxidized further depending on the conditions.

Coordination Chemistry: Various coordination complexes with different ligands are formed.

Scientific Research Applications

Chemical Properties and Structure

Cobaltocenium hexafluorophosphate features a cobalt(III) cation sandwiched between two cyclopentadienyl anions. This structure contributes to its high stability and an 18-electron configuration, which is critical for its reactivity and resistance to electrophilic attacks . The compound appears as a yellow powder and is recognized for its well-defined oxidation state, making it a valuable reference in electrochemical studies.

Catalysis

Cobaltocenium hexafluorophosphate is primarily utilized as a cocatalyst in various organic reactions:

- Heck Reaction : It facilitates carbon-carbon bond formation between aryl halides and alkenes when used in conjunction with palladium catalysts. This reaction is essential for synthesizing complex organic molecules .

- Nucleophilic Substitution : The compound participates in nucleophilic substitution reactions, where nucleophiles can replace cyclopentadienyl ligands, expanding its utility in organic synthesis.

Electrochemistry

The reversible redox properties of cobaltocenium hexafluorophosphate allow it to function effectively as:

- Redox Shuttle : It acts as an electron mediator in various chemical processes, enhancing reaction efficiency .

- Electrochemical Sensors : Its ability to modify electrode surfaces through cathodic reduction makes it suitable for developing sensitive electrochemical sensors .

Biological Applications

Research indicates potential applications of cobaltocenium hexafluorophosphate in biochemistry:

- Bioconjugation : The compound has been explored as a labeling reagent for amino and thiol functionalities in peptides and proteins. Its selectivity towards amines and cysteine residues allows for effective modification without compromising biomolecule integrity .

- Therapeutic Agent : Ongoing studies are investigating its use in drug delivery systems, leveraging its stability under physiological conditions .

Industrial Applications

Cobaltocenium hexafluorophosphate finds industrial relevance in the synthesis of functional materials:

- Block Copolymers : It serves as a building block for synthesizing side-chain cobaltocenium-containing block copolymers, which have applications in materials science and nanotechnology .

- Anion Exchange Membranes : The compound is also utilized in the production of anion exchange membranes, critical for fuel cells and other energy-related technologies.

Mechanism of Action

The mechanism by which cobaltocenium hexafluorophosphate exerts its effects is primarily through its redox activity and ability to form coordination complexes. The compound’s cationic nature allows it to interact with various anionic species, facilitating electron transfer processes. In biological systems, it can participate in redox reactions, influencing cellular redox states and potentially affecting metabolic pathways.

Comparison with Similar Compounds

Key Properties :

- Fc/Fc$^+$ in acetonitrile .

- Thermal Stability : Decomposes above 300°C , attributed to the robustness of the Co–Cp bonds and the inert $\text{PF}_6^-$ counterion .

Structural and Bonding Parameters

A comparative analysis of cobaltocenium hexafluorophosphate(1-) with structurally related cobaltocenium derivatives highlights key differences in ligand substitution and geometric distortions.

Key Observations :

- Co–C Bonds : All derivatives exhibit similar Co–C bond lengths, confirming minimal electronic perturbation from substituents.

- Cp Ring Distortion: Bulky ligands (e.g., diphenylphosphino) induce greater Cp ring tilting (7–10°), altering steric and electronic profiles .

- Counterion Effects : The $\text{PF}_6^-$ counterion maintains consistent P–F bond lengths (1.57–1.60 Å ) across compounds, ensuring structural uniformity .

Crystallographic and Intermolecular Interactions

- Cobaltocenium Hexafluorophosphate(1-): Exhibits weak $\text{C–H} \cdots \text{F}$ hydrogen bonds, forming 1D chains parallel to the crystallographic axis. No ligand disorder is observed .

- Diphenylphosphino Derivative: Features disorder in the oxo group (occupancy ratio 0.65:0.35), attributed to steric crowding from diphenyl substituents .

Q & A

How can microwave-assisted synthesis optimize the preparation of cobaltocenium hexafluorophosphate derivatives?

Microwave-assisted synthesis is effective for reducing reaction times and improving yields in organometallic complexes. For example, (cobaltoceniumylamido)pyridinium hexafluoridophosphate was synthesized using microwave irradiation, achieving rapid ligand coordination and crystallization . Key parameters include temperature control (80–120°C) and solvent selection (e.g., acetonitrile or dichloromethane). Post-synthesis, recrystallization from ethanol/diethyl ether mixtures enhances purity. Methodological validation via NMR and X-ray diffraction is critical to confirm structural integrity .

What advanced crystallographic techniques resolve ambiguities in cobaltocenium hexafluorophosphate structures?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for elucidating bond angles and coordination geometry. For instance, the hexafluorophosphate anion in cobaltocenium derivatives exhibits F–P–F bond angles ranging from 88.9° to 179.7°, with deviations attributed to crystal packing effects . Data collection using Bruker SMART/SAINT systems and refinement via SHELXL97 ensure precision . Discrepancies in bond angles (e.g., F3–P1–F4 = 179.7° vs. F2–P3–F1 = 179.85°) require comparative analysis of multiple datasets to distinguish intrinsic molecular geometry from lattice distortions .

How do DFT calculations address structural strain in ansa-cobaltocenium complexes?

Density functional theory (DFT) quantifies strain in bridged cobaltocenium derivatives by analyzing reaction energies for bridge formation/cleavage. For trans-[(1,2-diphenyl)ansa-cobaltocenium], DFT revealed a 68 kJ/mol energy barrier for C–C bridge dissociation, indicating moderate strain . Computational models should align with SC-XRD data (e.g., Co–C bond lengths: 1.98–2.05 Å) to validate accuracy. Software like Gaussian or ORCA with B3LYP functionals is recommended .

What methodologies reconcile contradictions in spectroscopic and crystallographic data?

Contradictions between NMR and crystallographic data often arise from dynamic effects in solution vs. solid-state rigidity. For example, NMR may show a single peak for hexafluorophosphate in solution, while SC-XRD reveals anion disorder . To resolve this, variable-temperature NMR and Hirshfeld surface analysis can correlate solution dynamics with crystal packing. Cross-validation using IR spectroscopy (e.g., PF stretches at 740–745 cm) further supports structural assignments .

How does ligand functionalization impact the electrochemical stability of cobaltocenium derivatives?

Electrochemical stability is influenced by ligand electron-withdrawing/donating effects. Cyclic voltammetry (CV) of diphenylphosphino-functionalized cobaltocenium shows a redox potential shift of +0.15 V vs. Fc/Fc, attributed to phosphine ligand electron donation . Methodologically, CV should be performed in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Correlate results with DFT-calculated HOMO-LUMO gaps to predict redox behavior .

What strategies mitigate challenges in synthesizing chiral cobaltocenium complexes?

Chiral ansa-cobaltocenium derivatives require enantioselective bridge formation. For trans-[(1,2-diphenyl) complexes], chiral auxiliaries (e.g., (R)-BINOL) direct bridge stereochemistry, achieving >90% enantiomeric excess (ee) . SC-XRD with Flack parameters (e.g., x = −0.03(5)) confirms absolute configuration. Racemization risks during crystallization necessitate low-temperature (−20°C) recrystallization in ethanol/water mixtures .

How can bond-critical-point (BCP) analysis refine coordination geometry interpretations?

BCP analysis via quantum theory of atoms in molecules (QTAIM) quantifies metal-ligand interactions. For cobaltocenium, BCP electron density (ρ ≈ 0.15 eÅ) and Laplacian values (∇²ρ ≈ 0.8 eÅ) indicate closed-shell Co–C interactions . Compare with SC-XRD-derived bond lengths (e.g., Co–C = 2.01 Å) to assess covalent character. Software packages like Multiwfn or AIMAll facilitate BCP calculations .

What precautions are critical for handling cobaltocenium hexafluorophosphate in academic labs?

Safety protocols include:

- Glovebox use : To prevent moisture-induced decomposition (PF hydrolyzes in HO) .

- PPE : Nitrile gloves and goggles to avoid skin/eye contact with irritants.

- Waste disposal : Neutralize with aqueous NaHCO before disposal .

- Storage : Anhydrous DMSO or acetonitrile at −20°C under argon .

How do steric effects influence the reactivity of phosphine-functionalized cobaltocenium complexes?

Steric bulk from diphenylphosphine ligands reduces catalytic activity in cross-coupling reactions. Tolman cone angles (θ ≈ 160°) calculated from SC-XRD data (P–C bond lengths: 1.81–1.84 Å) predict steric hindrance . Comparative kinetic studies (e.g., Suzuki-Miyaura coupling) with varying ligand substituents (e.g., Ph vs. Cy) quantify steric impacts .

What statistical methods validate crystallographic disorder models in cobaltocenium structures?

The SQUEEZE algorithm in PLATON resolves disordered solvent/ion regions by subtracting electron density not attributed to the main structure . For hexafluorophosphate disorder, refine occupancy factors (e.g., F1: 0.55, F2: 0.45) and validate via R-factor convergence (R < 0.05). Compare anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.